rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine is a synthetic organic molecule It is characterized by the presence of a pyrrolidine ring substituted with a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Dimethylaminomethyl Group: The introduction of the dimethylaminomethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with a dimethylaminomethyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing high-pressure reactors to facilitate the cyclization reaction efficiently.
Continuous Flow Chemistry: Employing continuous flow reactors to introduce the dimethylaminomethyl group, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
The compound rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyrrolidine: Similar structure but lacks the dimethylaminomethyl group.
N-Methylpyrrolidine: Contains a single methyl group instead of the dimethylaminomethyl group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness
The presence of the dimethylaminomethyl group in rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine imparts unique chemical properties, such as increased basicity and the ability to participate in specific chemical reactions that are not possible with the simpler analogs.
Properties
CAS No. |
2307778-91-0 |
---|---|
Molecular Formula |
C10H23N3 |
Molecular Weight |
185.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.